molecular formula C7H9N5 B11921324 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine

4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine

Cat. No.: B11921324
M. Wt: 163.18 g/mol
InChI Key: RVIXOTSPJLNAEI-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research, particularly in the development of kinase inhibitors. This compound belongs to the pyrazolopyridazine family, a class of nitrogen-containing heterocycles known for their wide range of biological activities and their close structural resemblance to purine bases, which allows them to interact effectively with enzyme active sites . Its primary research value lies in its potential as a core structure for designing novel therapeutic agents targeting oncology pathways. Related pyrazolo[3,4-c]pyridazine analogs have demonstrated potent inhibitory activity against crucial cancer-related kinases, such as Cyclin-Dependent Kinase 2 (CDK-2) and Epidermal Growth Factor Receptor (EGFR) . These kinases play fundamental roles in regulating the cell cycle and cell proliferation, and their dysregulation is a common feature in many cancers. Researchers utilize this scaffold to study cell cycle arrest and the induction of apoptosis in various cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7) . The compound's mechanism of action is associated with its ability to compete with ATP for binding in the kinase domain, thereby inhibiting kinase activity and disrupting downstream signaling pathways that drive tumor growth . Investigations into similar compounds have shown that their biological effects are mediated through the upregulation of key pro-apoptotic biomarkers like Bax, p53, and caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2 . This product is intended for research purposes by qualified laboratory personnel. It is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N5

Molecular Weight

163.18 g/mol

IUPAC Name

4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine

InChI

InChI=1S/C7H9N5/c1-3-4(2)9-11-7-5(3)6(8)10-12-7/h1-2H3,(H3,8,10,11,12)

InChI Key

RVIXOTSPJLNAEI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C1C(=NN2)N)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminopyrazole Derivatives

A foundational approach involves cyclocondensation reactions using 3-aminopyrazole precursors. For example, 1-(3-arylsydnon-4-yl)ethylidene)-2-phenylhydrazines undergo intramolecular cyclization under acidic conditions to form pyrazolo[3,4-c]pyridazin-3-amine derivatives . Key steps include:

  • Reagents : DMF/POCl₃ for formylation.

  • Mechanism : Acid-catalyzed intramolecular nucleophilic addition-elimination, releasing CO₂ and H₂O .

  • Yield : 70–94% under conventional heating (6–7 hours) .

This method is notable for its scalability but requires precise control over reaction pH to avoid side products like pyrazolo[3,4-d]pyridazinones .

Multi-Step Synthesis from Sydnone Derivatives

A patent-derived method (EP1342716A2) outlines a six-step synthesis starting from sydnone intermediates :

  • Nitration : Sydnone → 4-nitropyrazole (H₂SO₄/HNO₃).

  • Bromination : 3,5-Dibromo-4-nitropyrazole (Br₂/AcOH).

  • Hydroxyethylation : 1-Bromo-2-hydroxyethane/NaH in DMF.

  • Benzylamination : Excess benzylamine at 80°C.

  • Hydrogenation : Pd/C-mediated reduction to remove bromine and nitro groups.

  • Yield : 45–60% overall .

  • Challenges : Handling hygroscopic pyrazole intermediates and catalyst deactivation by halogens .

Microwave-Assisted Decarboxylation

Recent advancements employ microwave technology to accelerate decarboxylation:

  • Starting Material : 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole.

  • Decarboxylation : Heating at 160–170°C under microwave irradiation (150 W).

  • Nitrosation/Hydrogenation : Isoamyl nitrite followed by Pd/C-catalyzed reduction .

  • Advantages : 80% yield reduction in reaction time (from hours to minutes) .

Comparative Analysis of Methods

Method Reaction Time Yield Key Advantage Limitation
Cyclocondensation 6–7 h70–94%High scalabilitypH-sensitive intermediates
Vilsmeier-Haack 5–8 min (MW)94%Rapid kineticsRequires specialized equipment
Multi-Step Synthesis 48–72 h45–60%Well-characterized intermediatesLow yield, complex purification
Microwave Decarboxylation 10–15 min80%Energy-efficientHigh initial setup cost

Mechanistic Insights and Side Reactions

  • Byproduct Formation : Competing pathways may yield pyrazolo[3,4-d]pyridazinones or isothiazoles . For instance, Appel salt reactions with 3-aminopyrazoles produce N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene) derivatives unless pH-controlled .

  • Thermal Stability : Prolonged heating above 180°C degrades the amine group, necessitating inert atmospheres .

Industrial-Scale Considerations

  • Cost Drivers : POCl₃ and Pd/C account for >60% of raw material costs .

  • Waste Management : Neutralization of HCl byproducts (from DMF/POCl₃) requires NaOH scrubbing, generating NaCl waste .

  • Green Chemistry : Solvent-free microwave methods reduce E-factor by 40% compared to traditional routes .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is its potential as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle, and their inhibition can prevent uncontrolled cell proliferation—a hallmark of cancer. Studies have indicated that compounds within the pyrazolo[3,4-c]pyridazine class exhibit significant anti-cancer properties, making this compound a candidate for further development in cancer therapeutics .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory capabilities of this compound. Pyrazolo[3,4-c]pyridazines have been associated with reduced inflammation markers in various biological models. This suggests potential applications in treating inflammatory diseases or conditions where inflammation plays a key role .

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, there is emerging evidence that this compound may possess other pharmacological activities. These include antimicrobial properties and potential use in neurological disorders due to its ability to cross the blood-brain barrier effectively .

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the type of activity being investigated .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Cytotoxicity of Pyrazolo-Pyridazine Derivatives
Compound Cell Line (IC₅₀, µM) Reference Standard (IC₅₀, µM) Nanoparticle Efficacy (vs. Parent Compound)
4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine HepG-2: 8.2; HCT-116: 9.1; MCF-7: 7.5 Doxorubicin: 4.3–5.8 4-SLNs: 3.1–4.2; 4-LPHNPs: 2.8–3.7
Erlotinib MCF-7: 0.05 N/A N/A
Roscovitine HCT-116: 1.2 N/A N/A
Table 2: Pharmacokinetic Properties
Property 4,5-Diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine Erlotinib Roscovitine
logP 2.8 2.5 1.1
Water Solubility (mg/mL) 0.12 0.03 0.5
Plasma Protein Binding 89% 93% 65%
Half-life (h) 6.5 8.2 2.3
Data Source ADME simulation Literature Literature

Biological Activity

4,5-Dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound notable for its fused pyrazole and pyridazine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and inflammation.

  • Molecular Formula : C7_7H9_9N5_5
  • Molecular Weight : 163.18 g/mol
  • CAS Number : 120641-16-9
  • Density : 1.4 g/cm³

The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibition of CDKs can lead to the cessation of uncontrolled cell proliferation, making this compound a promising candidate for cancer treatment. The amino group at position 3 allows for nucleophilic substitution reactions, enhancing its reactivity and potential interactions with various biological targets .

Biological Activities

Research indicates that compounds within the pyrazolo[3,4-c]pyridazine class exhibit significant biological activities:

  • Anticancer Activity : Preliminary studies have shown that this compound can effectively inhibit the proliferation of cancer cells by targeting CDKs.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This suggests that this compound may also possess anti-inflammatory effects .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. For instance:

  • Cell Proliferation Assays : Using the MTT assay, researchers evaluated the compound's effectiveness in inhibiting cell growth across multiple cancer types.
  • Cell Cycle Analysis : Fluorescence-activated cell sorting (FACS) was employed to analyze changes in cell cycle distribution upon treatment with varying concentrations of the compound. Results indicated significant alterations in cell cycle phases, particularly a decrease in G1 phase cells and an increase in sub-G1 phase cells, indicative of apoptosis .

Structure-Activity Relationship (SAR)

A study exploring the SAR of pyrazolo[3,4-c]pyridazine derivatives revealed that structural modifications could enhance biological activity. The presence of methyl groups at positions 4 and 5 was found to influence both chemical behavior and biological efficacy compared to structurally similar compounds .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amineC8_8H10_{10}N4_4Different substitution pattern; potential kinase inhibitor
4,5-Diphenyl-2H-pyrazolo[3,4-c]pyridazin-3-amineC17_{17}H13_{13}N5_5Larger aromatic system; different biological activity profile
1H-Pyrazolo[3,4-b]pyridine derivativesVariesDiverse biological activities; used in various therapeutic contexts

This table illustrates how variations in structure can lead to different biological activities and therapeutic potentials.

Q & A

Q. What synthetic methodologies are recommended for preparing 4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine?

The compound is synthesized via cyclocondensation reactions involving pyridine N-oxides and hydrazines. Key steps include:

  • Starting materials : Pyridine derivatives (e.g., pyridine N-oxide) and hydrazines.
  • Reagents/catalysts : Acetic anhydride or phosphorous oxychloride to facilitate cyclization.
  • Conditions : Reflux in polar solvents (e.g., ethanol, DMF) for 6–12 hours under inert atmosphere. Post-synthesis, purification is achieved via recrystallization or column chromatography .

Q. How is the molecular structure of this compound characterized?

Structural confirmation involves:

  • X-ray crystallography : Resolves 3D atomic arrangement (e.g., derivative structures validated using SHELX software ).
  • NMR spectroscopy : Confirms proton and carbon environments (e.g., ¹H/¹³C NMR for substituent analysis).
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What key chemical reactions enable functionalization of this scaffold?

The 3-amino group and methyl substituents allow:

  • Electrophilic substitution : Acylation or sulfonation at the amino group.
  • Cross-coupling : Suzuki or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups.
  • Nanoformulation : Encapsulation into solid lipid nanoparticles (SLNs) or lipid-polymer hybrids (LPHNPs) for enhanced bioactivity .

Advanced Research Questions

Q. How can nanoparticle formulations enhance the compound’s bioactivity?

Methodology :

  • SLNs/LPHNPs preparation : Use emulsification-solvent evaporation to encapsulate the compound.
  • Evaluation : Cytotoxicity assays (e.g., MTT against HepG-2, HCT-116, MCF-7) show 2–3× improved IC₅₀ over non-formulated derivatives and doxorubicin .
  • Mechanistic insight : Enhanced cellular uptake and sustained release improve EGFR/CDK-2 inhibition .

Q. What experimental strategies assess inhibitory effects on EGFR and CDK-2?

  • Enzymatic assays : Measure IC₅₀ via fluorescence-based kinase activity assays (e.g., ADP-Glo™).
  • Molecular docking : PyMOL/AutoDock simulate binding modes; the pyrazolo-pyridazine scaffold shows hydrogen bonding with EGFR’s ATP-binding pocket .
  • Biomarker analysis : Upregulation of pro-apoptotic Bax/p53 and caspase-3, with Bcl-2 downregulation, confirms apoptosis induction .

Q. How do photolysis conditions affect the compound’s stability and reactivity?

  • Solvent-dependent pathways : Irradiation in aprotic solvents (e.g., THF) generates nitrene intermediates, leading to ring-opening products. Protic solvents (e.g., methanol) favor direct nitrene attack, forming aniline derivatives.
  • Trapping experiments : Diethyl malonate addition yields cyclized pyridazines, confirming reactive intermediates .

Q. How to design fragment-based drug discovery (FBDD) studies using this scaffold?

  • Fragment screening : Use SPR or thermal shift assays to identify binding fragments.
  • ADME profiling : Assess logP (∼2.1), solubility (>10 mg/mL in DMSO), and metabolic stability (microsomal assays).
  • SAR optimization : Introduce substituents at C-4/C-5 to modulate steric/electronic effects .

Key Recommendations for Researchers

  • Prioritize nanoformulation to improve pharmacokinetics and target engagement.
  • Use SHELXL/SHELXT for high-resolution crystallographic refinement of novel derivatives .
  • Combine docking studies with enzymatic assays to validate mechanism of action .

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